molecular formula C32H20N2O6 B1409366 (R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binapthalene]-2,2'-diol CAS No. 791616-60-9

(R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binapthalene]-2,2'-diol

Cat. No.: B1409366
CAS No.: 791616-60-9
M. Wt: 528.5 g/mol
InChI Key: MCKOBOYULUSWGP-UHFFFAOYSA-N
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Description

®-3,3’-Bis(4-nitrophenyl)-[1,1’-binapthalene]-2,2’-diol is a chiral organic compound that belongs to the class of binaphthyl derivatives. This compound is characterized by the presence of two naphthalene rings connected through a single bond, with each naphthalene ring substituted by a 4-nitrophenyl group and a hydroxyl group at the 2,2’ positions. The compound exhibits significant optical activity due to its chiral nature and is often used in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3’-Bis(4-nitrophenyl)-[1,1’-binapthalene]-2,2’-diol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-naphthol and 4-nitrobenzaldehyde.

    Condensation Reaction: The initial step involves a condensation reaction between 2-naphthol and 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms an intermediate Schiff base.

    Oxidative Coupling: The Schiff base undergoes oxidative coupling using an oxidizing agent such as ferric chloride or copper(II) chloride to form the binaphthyl core.

    Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    Final Oxidation: The amino groups are oxidized back to nitro groups using an oxidizing agent like nitric acid or potassium permanganate.

Industrial Production Methods

Industrial production of ®-3,3’-Bis(4-nitrophenyl)-[1,1’-binapthalene]-2,2’-diol follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like sodium borohydride or hydrogen gas.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, nitric acid.

    Reduction: Sodium borohydride, hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-3,3’-Bis(4-nitrophenyl)-[1,1’-binapthalene]-2,2’-diol has several applications in scientific research:

    Asymmetric Synthesis: The compound is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

    Catalysis: It serves as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.

    Material Science: The compound is used in the development of chiral materials and polymers with specific optical properties.

    Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    ®-3,3’-Bis(4-methoxyphenyl)-[1,1’-binapthalene]-2,2’-diol: Similar structure but with methoxy groups instead of nitro groups.

    ®-3,3’-Bis(4-aminophenyl)-[1,1’-binapthalene]-2,2’-diol: Similar structure but with amino groups instead of nitro groups.

    ®-3,3’-Bis(4-chlorophenyl)-[1,1’-binapthalene]-2,2’-diol: Similar structure but with chloro groups instead of nitro groups.

Uniqueness

®-3,3’-Bis(4-nitrophenyl)-[1,1’-binapthalene]-2,2’-diol is unique due to the presence of nitro groups, which impart distinct electronic properties and reactivity. The nitro groups enhance the compound’s ability to participate in redox reactions and nucleophilic aromatic substitution, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

1-[2-hydroxy-3-(4-nitrophenyl)naphthalen-1-yl]-3-(4-nitrophenyl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H20N2O6/c35-31-27(19-9-13-23(14-10-19)33(37)38)17-21-5-1-3-7-25(21)29(31)30-26-8-4-2-6-22(26)18-28(32(30)36)20-11-15-24(16-12-20)34(39)40/h1-18,35-36H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKOBOYULUSWGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC=C(C=C5)[N+](=O)[O-])O)O)C6=CC=C(C=C6)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201194022
Record name (1R)-3,3′-Bis(4-nitrophenyl)[1,1′-binaphthalene]-2,2′-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201194022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791616-60-9
Record name (1R)-3,3′-Bis(4-nitrophenyl)[1,1′-binaphthalene]-2,2′-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=791616-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-3,3′-Bis(4-nitrophenyl)[1,1′-binaphthalene]-2,2′-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201194022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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